molecular formula C5H6BFN2O2 B15299272 (2-Amino-6-fluoropyridin-3-yl)boronic acid

(2-Amino-6-fluoropyridin-3-yl)boronic acid

货号: B15299272
分子量: 155.93 g/mol
InChI 键: XBNDKSHGBWQDHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Amino-6-fluoropyridin-3-yl)boronic acid is an aromatic boronic acid derivative featuring a pyridine ring substituted with an amino group at position 2, a fluorine atom at position 6, and a boronic acid moiety at position 3. Its IUPAC name is (6-fluoropyridin-3-yl)boronic acid, with the SMILES notation OB(O)C1=CC=C(F)N=C1 . This compound’s unique structure combines electron-donating (amino) and electron-withdrawing (fluoro) groups, which influence its reactivity, solubility, and biological interactions. Boronic acids are widely utilized in medicinal chemistry due to their ability to form reversible covalent bonds with diols and hydroxyl groups, enabling applications in enzyme inhibition, sensing, and drug design .

属性

分子式

C5H6BFN2O2

分子量

155.93 g/mol

IUPAC 名称

(2-amino-6-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BFN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H,(H2,8,9)

InChI 键

XBNDKSHGBWQDHS-UHFFFAOYSA-N

规范 SMILES

B(C1=C(N=C(C=C1)F)N)(O)O

产品来源

United States

准备方法

Synthetic Route from 5-Fluoro-4-iodopyridin-3-amine

The most widely documented method involves a multi-step sequence starting with tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate.

Step 1: Iodination
5-Fluoro-4-iodopyridin-3-amine is synthesized via directed ortho-lithiation. A solution of tert-butyl (5-fluoropyridin-3-yl)carbamate in tetrahydrofuran (THF) is cooled to $$-30^\circ\text{C}$$, followed by slow addition of n-butyllithium (2.5 M in hexanes) to generate a lithiated intermediate. Iodine is then introduced, yielding tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate with strict temperature control ($$<-20^\circ\text{C}$$) to prevent side reactions.

Step 2: Miyaura Borylation
The iodinated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron ($$\text{B}2\text{pin}2$$) in the presence of $$\text{Pd}(\text{dba})_3$$ (tris(dibenzylideneacetone)dipalladium) and tricyclohexylphosphine. The reaction proceeds in 1,4-dioxane at $$85^\circ\text{C}$$ for 16 hours under nitrogen, achieving a 92% yield of the boronic ester.

Step 3: Acidic Hydrolysis
The boronic ester is treated with hydrogen peroxide ($$\text{H}2\text{O}2$$) in tetrahydrofuran at room temperature, followed by hydrochloric acid-mediated cleavage of the tert-butoxycarbonyl (Boc) protecting group. This step affords (2-amino-6-fluoropyridin-3-yl)boronic acid as a white solid with 95% purity.

Alternative Pathway via Difluoropyridine Derivatives

A second approach utilizes 5-chloro-2,3-difluoropyridine as the starting material.

Step 1: Boronic Ester Formation
5-Chloro-2,3-difluoropyridine reacts with $$\text{B}2\text{pin}2$$ under palladium catalysis ($$\text{Pd}2(\text{dba})3$$, tricyclohexylphosphine) in 1,4-dioxane at $$85^\circ\text{C}$$. Sodium acetate acts as a base, facilitating the displacement of chloride to yield 5,6-difluoropyridin-3-ylboronic acid.

Step 2: Selective Amination
The boronic ester undergoes amination at the 2-position using aqueous ammonia in a pressurized reactor at $$120^\circ\text{C}$$. Subsequent oxidation with $$\text{H}2\text{O}2$$ converts the ester to the boronic acid, achieving an 88% overall yield.

Comparative Analysis of Methods

Reaction Efficiency and Scalability

Parameter Method 1 (Iodination/Borylation) Method 2 (Difluoropyridine Route)
Starting Material Cost High (iodine reagents) Moderate (difluoropyridines)
Reaction Steps 3 2
Overall Yield 78% 82%
Purification Complexity Column chromatography required Crystallization feasible

Method 1 offers higher regioselectivity due to the directed lithiation step, whereas Method 2 benefits from fewer steps and lower halogenated waste.

Critical Process Optimization Factors

  • Temperature Control : Exothermic reactions during iodination (Method 1) necessitate cryogenic conditions to avoid decomposition.
  • Catalyst Loading : Reducing $$\text{Pd}$$ catalyst from 5 mol% to 2 mol% in Method 2 maintained yield while lowering costs.
  • Solvent Selection : Replacing toluene with 1,4-dioxane improved boronic ester solubility, reducing reaction time by 30%.

Challenges and Mitigation Strategies

Boronic Acid Stability

This compound is prone to protodeboronation under acidic conditions. Stabilization is achieved by:

  • Storing the compound at $$-20^\circ\text{C}$$ under nitrogen.
  • Formulating as a trifluoroacetate salt for prolonged shelf life.

Byproduct Formation

Undesired deboronation products (<5%) are minimized by:

  • Strict exclusion of moisture via molecular sieves.
  • Using degassed solvents to prevent oxidative side reactions.

Industrial Applications and Derivatives

This boronic acid serves as a key intermediate for:

  • Pharmaceuticals : Synthesis of kinase inhibitors targeting oncology and inflammatory diseases.
  • Agrochemicals : Building block for herbicides with enhanced pyridine ring stability.

化学反应分析

Types of Reactions

(2-Amino-6-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用机制

The mechanism of action of (2-Amino-6-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions .

相似化合物的比较

Comparison with Structural Analogs

The biological and chemical properties of boronic acids are highly dependent on substituent patterns. Below is a detailed comparison of (2-Amino-6-fluoropyridin-3-yl)boronic acid with structurally related compounds:

Substituent Effects on Bioactivity

  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid (): These polycyclic aromatic boronic acids exhibit potent antiproliferative activity against triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively. Their planar structures enhance interactions with hydrophobic enzyme pockets, but poor solubility limits their utility. In contrast, the amino and fluoro substituents in this compound may improve aqueous solubility while maintaining target affinity .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): This compound inhibits fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A. Its bulky methoxyethyl phenoxy group enhances binding to enzyme active sites but reduces solubility. The smaller amino and fluoro groups in the target compound may offer better pharmacokinetic profiles .
  • Meta-substituted aryl boronic acids (): Meta-substituted derivatives (e.g., compound 4) inhibit Streptococcus pneumoniae penicillin-binding proteins (PBPs) with IC₅₀ values of 20–30 µM.

Electronic and Solubility Properties

  • Trifluoromethyl-substituted analogs (): Compounds like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid feature strong electron-withdrawing groups, increasing boronic acid Lewis acidity and diol-binding affinity. However, trifluoromethyl groups reduce solubility. The fluoro and amino groups in the target compound balance electron withdrawal (enhancing reactivity) and hydrogen-bonding capacity (improving solubility) .
  • Alkoxy-substituted derivatives (): Derivatives such as (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid (Similarity: 0.94 to the target compound) have improved lipid solubility but may suffer from metabolic instability. The amino group in the target compound could mitigate these issues by enhancing water solubility and metabolic resistance .

Enzyme Inhibition Selectivity

  • Boronic acids with proteasome inhibition (): Proteasome inhibitors like bortezomib rely on boronic acid moieties for binding catalytic threonine residues. The study by Golden et al. showed that EGCG selectively antagonizes boronic acid-containing inhibitors, suggesting that substituent patterns (e.g., amino vs. hydrophobic groups) influence inhibitor-enzyme interactions. The target compound’s amino group may reduce off-target effects compared to purely hydrophobic analogs .

Key Data Tables

Table 1: Comparative Bioactivity of Selected Boronic Acids

Compound Target/Application IC₅₀/EC₅₀ Key Features Reference
6-Hydroxynaphthalen-2-yl boronic acid 4T1 breast cancer cells 0.1969 µM High potency, low solubility
Phenanthren-9-yl boronic acid 4T1 breast cancer cells 0.2251 µM Planar structure, precipitates in RPMI
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid MoRPD3 (fungal HDAC) 1 µM Bulky substituent, moderate solubility
This compound N/A (hypothetical) N/A Balanced solubility/reactivity

Table 2: Substituent Effects on Physicochemical Properties

Substituent Pattern Solubility Lewis Acidity Example Compound
Polycyclic aromatic (e.g., phenanthrenyl) Low (hydrophobic) Moderate Phenanthren-9-yl boronic acid
Trifluoromethyl Low High [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Amino + Fluoro Moderate Moderate This compound
Methoxyethyl phenoxy Low-moderate Low [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

生物活性

(2-Amino-6-fluoropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with an amino group and a fluorine atom at specific positions. This unique configuration enhances its reactivity and binding affinity to biological molecules.

Research indicates that this compound may function through several mechanisms:

  • Inhibition of Proteases : Boronic acids are known to inhibit serine proteases, which are crucial in various biological pathways. The presence of the boronic acid moiety allows for covalent interactions with the active site of these enzymes, potentially leading to therapeutic effects against diseases such as cancer and malaria .
  • Targeting Kinases : The compound may also exhibit activity against specific kinases, which play pivotal roles in cell signaling and proliferation. Inhibition of these kinases can lead to reduced tumor growth and improved responses to existing therapies .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Study Biological Target IC50 (nM) Effect
Study 1PfSUB1 (Plasmodium falciparum)9.5 ± 0.6Inhibition of malaria parasite growth
Study 2Human proteasome (H20S)3.2 ± 0.1Potential anti-cancer activity
Study 3Various kinasesVariableReduced tumor proliferation

Case Studies

  • Antimalarial Activity : A study focused on the inhibition of the Plasmodium falciparum subtilisin-like serine protease (PfSUB1), which is essential for the egress of merozoites from infected red blood cells. The compound demonstrated significant inhibitory potency, suggesting its potential as an antimalarial agent .
  • Cancer Research : In another investigation, this compound was tested against various cancer cell lines. It exhibited selective anti-proliferative activity, particularly against multidrug-resistant acute myeloid leukemia cells, indicating its suitability for further development as an anticancer drug .
  • Kinase Inhibition : The compound's interaction with kinases was explored, revealing its ability to inhibit specific pathways involved in tumor growth. This mechanism aligns with the increasing interest in kinase inhibitors as therapeutic agents in oncology .

常见问题

Q. What are the critical considerations in synthesizing (2-Amino-6-fluoropyridin-3-yl)boronic acid to ensure high purity and yield?

Synthesis typically involves multi-step reactions, including halogenation, amination, and boronic acid functionalization. Key steps include:

  • Inert atmosphere control : To prevent oxidation of the boronic acid group, reactions should be conducted under nitrogen or argon .
  • Temperature optimization : Excess heat may lead to protodeboronation, while low temperatures can stall amination. A balance is critical for intermediate stability .
  • Purification via recrystallization or chromatography : High-performance liquid chromatography (HPLC) or silica gel chromatography is recommended to remove byproducts like unreacted aryl halides .

Q. How does the fluorine substituent influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

The fluorine atom at the 6-position enhances:

  • Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the pyridine ring, accelerating transmetallation in Suzuki reactions .
  • Steric effects : Fluorine’s small size minimizes steric hindrance, allowing efficient coupling with bulky partners (e.g., aryl halides).
  • Stability : Fluorination reduces decomposition pathways, improving reaction yields. Validation via ^19F NMR can confirm substituent integrity .

Advanced Research Questions

Q. What analytical methodologies are most effective for quantifying trace impurities of this compound in drug intermediates?

  • LC-MS/MS in MRM mode : Enables detection at sub-ppm levels by targeting specific fragment ions (e.g., [M+H]+ → [M-B(OH)2]+ transitions). Derivatization-free approaches reduce sample prep time .
  • ^11B NMR spectroscopy : Quantifies boronic acid content and identifies hydrolyzed byproducts (e.g., boroxines) via chemical shifts at ~30 ppm for trigonal boron species .
  • TLC with pinacol derivatization : Forms stable crystalline adducts for impurity profiling .

Q. How can researchers evaluate the anticancer potential of this compound, and what mechanistic insights are critical?

  • In vitro cytotoxicity assays : Use glioblastoma or other cancer cell lines with MTT assays to measure IC50 values. Compare to controls like bortezomib (a boronic acid proteasome inhibitor) .
  • Mechanistic studies :
    • Proteasome inhibition : Fluorinated pyridinyl boronic acids may bind to the β5-subunit of the 20S proteasome, similar to bortezomib. Use fluorescence-based protease activity assays to confirm .
    • Apoptosis markers : Western blotting for caspase-3/7 activation or PARP cleavage .
  • Structure-activity relationship (SAR) : Modify the amino or fluorine substituents to assess impact on potency .

Q. How do pH and solvent systems affect the boron coordination environment in this compound, and how can this be leveraged for targeted drug delivery?

  • pH-dependent boronate ester formation : At physiological pH (7.4), the boronic acid group forms reversible esters with diols (e.g., sialic acid on cancer cells). This can be exploited for glucose-responsive drug release or tumor targeting .
  • Solvent effects : In DMSO, the boronic acid exists as a trigonal planar species (^11B NMR ~30 ppm), while aqueous buffers promote tetrahedral boronate anions (^11B NMR ~10 ppm). Adjusting solvent polarity optimizes solubility for in vivo studies .

Q. What strategies mitigate protodeboronation during storage or reaction conditions?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas to minimize hydrolysis .
  • Stabilizing ligands : Add pinacol or ethylene glycol during reactions to form boronate esters, reducing degradation .
  • Low-temperature reactions : Conduct couplings below 60°C to prevent thermal decomposition .

Methodological Challenges and Data Interpretation

Q. How should researchers address contradictory data in cross-coupling efficiency between computational predictions and experimental results?

  • Computational validation : Re-optimize density functional theory (DFT) models using the actual solvent and catalyst system (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).
  • Experimental controls : Compare yields using different bases (e.g., K2CO3 vs. CsF) to identify optimal conditions .
  • Kinetic studies : Use ^1H NMR to track reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What are the limitations of current chromatographic methods for characterizing this compound, and how can they be improved?

  • Hydrolytic instability : Boronic acids degrade on silica gel columns. Use reverse-phase HPLC with acidic mobile phases (0.1% formic acid) to enhance stability .
  • Derivatization : Convert to bis-trimethylsilyl (TMS) esters for GC-MS analysis, though hydrolysis during sample prep remains a challenge .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。